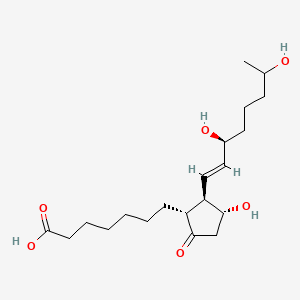

19-hydroxyprostaglandin E1

Description

Structure

3D Structure

Properties

CAS No. |

55123-67-6 |

|---|---|

Molecular Formula |

C20H34O6 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-2-[(E,3S)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14?,15-,16+,17+,19+/m0/s1 |

InChI Key |

QVVXWHIDRKRPMO-LXCOYWBSSA-N |

SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |

Isomeric SMILES |

CC(CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |

Synonyms |

19-hydroxy-PGE1 19-hydroxyprostaglandin E1 19-hydroxyprostaglandin E1, (+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19R)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19S)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19S)-isomer 19-hydroxyprostaglandin E1, (11alpha,13Z,15R,19R)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13Z,15R,19S)-(+-)-isomer 19-hydroxyprostaglandin E1, (5Z,11alpha,13E,15S,19S)-isomer 19-hydroxyprostaglandin E1, (5Z,8beta,11alpha,13E,15S)-isomer 19-hydroxyprostaglandin E1, (8beta,11alpha,13E,15S)-isomer 19-OH PGE1 |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 19 Hydroxyprostaglandin E1

Precursor Prostaglandin (B15479496) E1 Synthesis Pathways

The journey to 19-OH PGE1 begins with the synthesis of essential prostaglandin precursors from polyunsaturated fatty acids. This foundational pathway sets the stage for the subsequent specialized modifications that yield the final compound.

The initial and rate-limiting step in the biosynthesis of all prostaglandins (B1171923) is catalyzed by bifunctional, heme-containing enzymes known as Prostaglandin H (PGH) synthases, also commonly referred to as cyclooxygenases (COX). diva-portal.org These enzymes catalyze the first two steps in the formation of prostaglandins. diva-portal.org There are two primary isoforms of this enzyme: PGH synthase-1 (COX-1), which is constitutively expressed in many tissues and is responsible for prostaglandins that regulate physiological functions, and PGH synthase-2 (COX-2), which is an inducible enzyme. diva-portal.org In the context of 19-hydroxyprostaglandin synthesis in the seminal vesicles, PGH synthase-2 plays a crucial role. nih.gov

PGH synthase acts on the C20 polyunsaturated fatty acid, Dihomo-γ-linolenic acid, to initiate the synthesis pathway leading to Prostaglandin H1 (PGH1). wikipedia.org The enzyme exhibits dual activities: a cyclooxygenase activity that incorporates two molecules of oxygen into the fatty acid substrate to form an unstable bicyclic endoperoxide-hydroperoxide intermediate called Prostaglandin G1 (PGG1), and a peroxidase activity that reduces the hydroperoxide group at carbon 15 to a hydroxyl group, yielding PGH1. This unstable endoperoxide, PGH1, serves as the critical intermediate and substrate for various downstream synthases and isomerases that produce the diverse family of series-1 prostaglandins.

Role of Cyclooxygenase (COX) Enzymes in Initial Prostaglandin Formation

The 19-Hydroxylation Step: Enzymatic Mechanisms and Specificity

The defining step in the formation of 19-OH PGE1 is the introduction of a hydroxyl group at the 19th carbon position of the prostaglandin structure. This reaction is not a modification of PGE1 itself but occurs earlier in the pathway, acting on the endoperoxide intermediate PGH1. nih.govdiva-portal.org

The enzyme responsible for this specific 19-hydroxylation has been identified as a member of the cytochrome P450 superfamily, specifically CYP4F8. wikipedia.orgnih.govgenecards.org This enzyme, which functions as a PGH 19-hydroxylase, is localized to the endoplasmic reticulum. wikipedia.orggenecards.org Research has shown that CYP4F8 is prominently expressed in the epithelial cells of human seminal vesicles and the vas deferens. nih.gov The mechanism involves the NADPH-dependent ω-2 hydroxylation of PGH1 to form 19-hydroxy-PGH1. nih.govnih.govnih.gov The identity of this enzyme as a cytochrome P450 is further supported by the inhibition of its activity by carbon monoxide. nih.govvulcanchem.com Studies using recombinant CYP4F8 expressed in yeast have confirmed its ability to metabolize PGH1 into 19-hydroxy-PGH1, mirroring the activity observed in microsomes isolated from human seminal vesicles. nih.gov

The primary endogenous substrates for CYP4F8 are the prostaglandin endoperoxides PGH1 and PGH2. diva-portal.org While early in vitro studies showed that microsomes from seminal vesicles could hydroxylate PGE1 directly, this reaction was found to be relatively slow. nih.gov The more efficient and predominant pathway involves the hydroxylation of the endoperoxide precursor (PGH1) before its isomerization to PGE1. nih.govdiva-portal.org Recombinant CYP4F8 demonstrates poor substrate activity towards stable prostaglandins such as PGE1, PGE2, PGD2, and PGF2α. nih.gov

The catalytic properties of the 19-hydroxylase enzyme system have been characterized in several studies.

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |

|---|---|---|---|

| Prostaglandin E1 | 40 | 0.30 | nih.gov, vulcanchem.com |

| Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

|---|---|---|---|

| U-44069 (Stable PGH2 Analogue) | ~7 | ~260 | nih.gov |

Following the hydroxylation of PGH1 by CYP4F8 to yield 19-hydroxy-PGH1, the final step is the isomerization of this unstable intermediate. nih.govdiva-portal.org This conversion is catalyzed by a specific PGE synthase, identified as microsomal PGE synthase-1. nih.govdiva-portal.org The significance of this sequential pathway is highlighted by the co-localization of PGH synthase-2, CYP4F8, and microsomal PGE synthase-1 within the same epithelial cells of the seminal vesicles and vas deferens. nih.gov This spatial arrangement facilitates the efficient, sequential conversion of Dihomo-γ-linolenic acid into the final product, (19R)-hydroxy-PGE1. nih.govnih.gov

Substrate Specificity and Catalytic Properties of 19-Hydroxylase

Regulation of 19-hydroxyprostaglandin E1 Biosynthesis

The biosynthesis of this compound is subject to regulation at several levels, primarily through the expression and activity of the enzymes involved in the prostaglandin synthesis pathway.

Enzyme Expression and Correlation: The expression of the key enzymes involved in the formation of 19-hydroxyprostaglandins—prostaglandin H (PGH) synthase-2 (also known as COX-2), PGH 19-hydroxylase (CYP4F8), and microsomal PGE synthase-1—are correlated in human seminal vesicles. nih.gov Studies using real-time PCR have shown that the transcripts for these three enzymes are abundant and their levels are significantly correlated, suggesting a coordinated regulation of their expression to ensure the efficient production of 19-hydroxyprostaglandins. nih.gov

Cofactor Availability: The activity of prostaglandin 19-hydroxylase is dependent on the presence of cofactors, particularly NADPH. nih.gov The enzyme exhibits a reduced activity when NADH is substituted for NADPH, indicating a preference for NADPH and that the availability of this cofactor can modulate the rate of 19-OH PGE1 synthesis. nih.gov

Inhibitors: The activity of prostaglandin 19-hydroxylase can be inhibited by certain compounds. For instance, carbon monoxide and proadifen (B1678237) (SKF 525A) have been shown to inhibit the enzyme, which is characteristic of cytochrome P450 enzymes. nih.gov

Substrate Preference: The prostaglandin 19-hydroxylase enzyme shows a preference for PGE1 as a substrate over PGE2. nih.gov This substrate specificity can influence the relative amounts of 19-OH PGE1 and 19-OH PGE2 produced.

Interindividual Variation: In vivo studies in humans have revealed a significant (up to 10-fold) interindividual difference in the ratio of this compound to prostaglandin E1 in seminal fluid. nih.gov This variation suggests that genetic or regulatory differences in the expression or activity of prostaglandin 19-hydroxylase exist among individuals. vulcanchem.com

Cellular and Tissue Distribution of Biosynthetic Enzymes

The enzymes responsible for the biosynthesis of this compound are primarily localized in the male reproductive tract, specifically the seminal vesicles and the vas deferens.

Seminal Vesicles: The seminal vesicles are the main site of 19-hydroxyprostaglandin production. nih.govdiva-portal.org Microsomal fractions from the homogenates of human and monkey seminal vesicles have demonstrated high prostaglandin 19-hydroxylase activity. nih.gov Immunohistological analysis has confirmed the localization of PGH synthase-2, CYP4F8, and microsomal PGE synthase-1 to the epithelial cells of the seminal vesicles. nih.gov

Vas Deferens: In addition to the seminal vesicles, the enzymes for 19-hydroxyprostaglandin synthesis are also found in the vas deferens. nih.gov Immunofluorescence analysis has shown the co-localization of PGH synthase-2, CYP4F8, and microsomal PGE synthase-1 in the epithelial cells of the distal vas deferens. nih.gov Furthermore, 19-hydroxy-PGE compounds have been detected in the mucosa of the distal vas deferens by mass spectrometry. nih.gov

Other Tissues: While the primary site of 19-OH PGE1 synthesis is the male reproductive system, cytochrome P450 enzymes, which are crucial for this process, are widely distributed throughout the body. tandfonline.com These enzymes are found in extrahepatic organs such as the lungs, kidneys, and brain, where they are involved in the metabolism of various endogenous compounds, including other prostaglandins. tandfonline.com However, the specific expression of the complete enzymatic machinery for 19-OH PGE1 synthesis outside of the seminal vesicles and vas deferens is not well-documented.

Table 1: Research Findings on this compound Biosynthesis

| Finding | Organism/System | Key Enzyme(s) | Significance |

|---|---|---|---|

| Co-localization of PGH synthase-2, CYP4F8, and microsomal PGE synthase-1 in epithelial cells. nih.gov | Human seminal vesicles and vas deferens | PGH synthase-2, CYP4F8, microsomal PGE synthase-1 | Suggests a coordinated enzymatic pathway for 19-hydroxy-PGE synthesis in these tissues. nih.gov |

| Inhibition of prostaglandin 19-hydroxylase activity by carbon monoxide and proadifen. nih.gov | Monkey seminal vesicle microsomes | Prostaglandin 19-hydroxylase (a cytochrome P450) | Confirms the identity of the enzyme as a cytochrome P-450 isoform. nih.govvulcanchem.com |

| NADPH-dependent conversion of PGE1 to 19-hydroxy-PGE1. nih.gov | Monkey seminal vesicle microsomes | Prostaglandin 19-hydroxylase | Demonstrates the cofactor requirement for the hydroxylation reaction. nih.gov |

| 10-fold interindividual variation in the 19-OH PGE1/PGE1 ratio. nih.govvulcanchem.com | Human semen | Prostaglandin 19-hydroxylase | Indicates potential genetic or regulatory differences in enzyme expression or activity. vulcanchem.com |

Metabolism and Degradation of 19 Hydroxyprostaglandin E1

Major Metabolic Pathways of 19-hydroxyprostaglandin E1

The metabolism of this compound follows a pathway analogous to that of other major prostaglandins (B1171923). The initial and defining step is its formation from Prostaglandin (B15479496) E1 (PGE1) through hydroxylation at the 19th carbon position. ontosight.aiscbt.com This conversion is a critical branching point in the prostaglandin metabolic cascade, leading to a compound with its own distinct biological profile. scbt.com

Following its formation, the primary catabolic pathway for 19-OH PGE1 is believed to mirror that of its parent compound, PGE1. This involves two key enzymatic steps that lead to the inactivation of the molecule. The first is the oxidation of the hydroxyl group at the C-15 position, a modification known to significantly reduce the biological activity of prostaglandins. nih.govcaymanchem.com This is followed by the reduction of the double bond located between carbons 13 and 14. nih.govglpbio.com This sequence of reactions results in the formation of metabolites that are more readily excreted from the body.

Enzymes Responsible for this compound Catabolism

The breakdown of 19-OH PGE1 is orchestrated by specific enzymes that catalyze its structural modifications. These enzymes are part of the broader machinery for prostaglandin catabolism and are crucial for terminating the signaling actions of this and other related lipid mediators.

Prostaglandin Dehydrogenases and Their Role in Inactivation

The key enzyme responsible for the inactivation of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). uniprot.orgbioscientifica.com This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a keto group, a transformation that dramatically diminishes their biological activity. caymanchem.commedchemexpress.com While direct enzymatic studies on 19-OH PGE1 as a substrate for 15-PGDH are not extensively detailed in the available research, its structural similarity to other prostaglandins strongly suggests it undergoes this same inactivating step. vulcanchem.com The resulting metabolite would be 15-keto-19-hydroxyprostaglandin E1.

Other Enzymatic Modifications and Their Metabolic Products

The formation of 19-OH PGE1 itself is a significant enzymatic modification. This reaction is catalyzed by a specific cytochrome P450 enzyme known as prostaglandin 19-hydroxylase. nih.govnih.gov Research has identified this enzyme as CYP4F8, which is prominently expressed in seminal vesicles. diva-portal.org This enzyme can also hydroxylate prostaglandin H1 (PGH1) and PGH2 at the 19-position, which are then converted to 19-OH PGE1 and 19-OH PGE2, respectively, by PGE synthase. diva-portal.org

Following the action of 15-PGDH, the resulting 15-keto intermediate is a substrate for prostaglandin reductase. This enzyme catalyzes the reduction of the C13-C14 double bond, leading to the formation of 13,14-dihydro-15-keto-19-hydroxyprostaglandin E1. nih.govglpbio.comnih.gov

Theoretical Metabolites and Their Potential Significance

Based on the established pathways of prostaglandin metabolism, several theoretical metabolites of 19-OH PGE1 can be predicted. The primary inactive metabolite is expected to be 13,14-dihydro-15-keto-19-hydroxyprostaglandin E1 . nih.gov This compound represents the end-product of the main catabolic cascade and is likely destined for excretion.

Another significant theoretical metabolite is 13,14-dihydro-19(R)-hydroxy Prostaglandin E1 . glpbio.comebiohippo.combiomol.com This compound would be formed if the reduction of the C13-C14 double bond occurs without prior oxidation at the C-15 position. While its biosynthesis and biological activity have not been extensively reported, the formation of the analogous 13,14-dihydro-PGE1 from PGE1 is known to produce a biologically active metabolite. nih.govnih.gov Therefore, 13,14-dihydro-19(R)-hydroxy Prostaglandin E1 could potentially retain some biological function, though this remains to be experimentally verified.

The potential significance of these metabolites lies in the fine-tuning of prostaglandin signaling. The conversion to inactive forms is crucial for preventing overstimulation of prostaglandin receptors, while the formation of potentially active metabolites could represent a mechanism for modulating or prolonging the initial signal.

Factors Influencing Metabolic Rates and Enzyme Activity

The rate of 19-OH PGE1 metabolism is influenced by several factors, primarily related to the enzymes involved in its synthesis and degradation.

The activity of prostaglandin 19-hydroxylase (CYP4F8), the enzyme responsible for the formation of 19-OH PGE1, is dependent on the cofactor NADPH. nih.gov Studies have shown that substituting NADPH with NADH significantly reduces the enzyme's activity. nih.gov Furthermore, the enzyme is inhibited by carbon monoxide, a characteristic feature of cytochrome P450 enzymes. nih.gov

A significant factor influencing the levels of 19-OH PGE1 is a genetic polymorphism in the prostaglandin 19-hydroxylase enzyme. nih.gov Studies of human seminal fluid have revealed a bimodal distribution of hydroxylase capacity, categorizing individuals as "rapid" or "slow" hydroxylators. nih.gov This genetic variation leads to considerable interindividual differences in the ratio of PGE1 to 19-OH PGE1. nih.govnih.gov

The regulation of 15-PGDH expression and activity also plays a crucial role. Factors that up- or down-regulate this enzyme would directly impact the rate of 19-OH PGE1 inactivation. For instance, in certain physiological and pathological contexts, the expression of 15-PGDH can be altered, leading to changes in prostaglandin levels.

Finally, the availability of substrates and the compartmentalization of enzymes within tissues, such as the seminal vesicles, can also influence the efficiency of these metabolic pathways in vivo. vulcanchem.com

Molecular Mechanisms of Action and Receptor Interactions

Prostanoid Receptor Subtypes and Specificity for 19-hydroxyprostaglandin E1

19-OH PGE1 demonstrates a clear preference for certain subtypes of prostanoid E (EP) receptors. vincibiochem.itmedchemexpress.comcaymanchem.commedchemexpress.comszabo-scandic.com Its binding affinity and agonist activity are not uniform across all EP receptors, highlighting a degree of selectivity that dictates its biological functions. vincibiochem.it

Research has firmly established that 19-OH PGE1 functions as an agonist for the EP1 and EP3 receptor subtypes. vincibiochem.itmedchemexpress.comcaymanchem.commedchemexpress.comszabo-scandic.com This agonist activity is responsible for its observed contractile effects on smooth muscle preparations. vincibiochem.itmedchemexpress.comcaymanchem.commedchemexpress.comszabo-scandic.com For instance, it induces contraction in guinea pig ileum, which expresses EP1 receptors, and in chick ileum, where EP3 receptors are present. vincibiochem.itcaymanchem.com The activation of these receptors initiates downstream signaling pathways that lead to smooth muscle contraction. vincibiochem.itmedchemexpress.comcaymanchem.commedchemexpress.comszabo-scandic.com

The interaction of 19-OH PGE1 with EP receptors is characterized by distinct binding affinities that vary between receptor subtypes. The stereochemistry of the 19-hydroxy group plays a significant role in determining this binding affinity and, consequently, the compound's selectivity. scbt.com

Studies have quantified the potency of 19-OH PGE1, demonstrating its differential effects on tissues expressing different EP receptor subtypes. It has a half-maximal effective concentration (EC50) of 320 nM for contracting guinea pig ileum (expressing EP1 receptors) and an EC50 of 80 nM for contracting chick ileum (expressing EP3 receptors), indicating a higher potency at the EP3 receptor in this model. vincibiochem.itcaymanchem.com While it is a known agonist at both EP1 and EP3 receptors, detailed comparative studies on its binding affinity versus other prostaglandins (B1171923) across all EP receptor subtypes are not extensively documented in the provided search results. vincibiochem.itmedchemexpress.comcaymanchem.commedchemexpress.comszabo-scandic.com

Table 1: Agonist Activity of this compound at EP Receptor Subtypes

| Receptor Subtype | Activity | Tissue Model | EC50 |

|---|---|---|---|

| EP1 | Agonist | Guinea Pig Ileum | 320 nM vincibiochem.itcaymanchem.com |

| EP3 | Agonist | Chick Ileum | 80 nM vincibiochem.itcaymanchem.com |

Agonist Activity at EP1 and EP3 Receptors

Intracellular Signal Transduction Cascades Initiated by this compound Binding

The binding of 19-OH PGE1 to its cognate EP receptors triggers intracellular signaling cascades that are characteristic of G protein-coupled receptors. These pathways ultimately translate the extracellular signal into a specific cellular response. mdpi.com

The EP1 and EP3 receptors, the primary targets of 19-OH PGE1, are coupled to different G proteins, leading to the activation of distinct second messenger systems. mdpi.commdpi.com

EP1 Receptor: This receptor is coupled to Gαq proteins. mdpi.commdpi.com Upon activation by an agonist like 19-OH PGE1, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. mdpi.commdpi.com This increase in intracellular Ca2+ is a key signaling event that can lead to various cellular responses, including smooth muscle contraction.

EP3 Receptor: The EP3 receptor is primarily coupled to inhibitory G proteins (Gαi). mdpi.comresearchgate.net Activation of the EP3 receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com Reduced cAMP levels can influence the activity of protein kinase A (PKA) and other downstream effectors. Some EP3 receptor isoforms can also couple to Gαq and Gα12/13, potentially leading to increases in intracellular Ca2+ and activation of the Rho signaling pathway, respectively.

The activation of G protein-coupled signaling pathways by 19-OH PGE1 leads to the modulation of various downstream molecular effectors, culminating in specific cellular responses. The contractile activity of 19-OH PGE1 on smooth muscle is a direct consequence of these signaling events. medchemexpress.com The increase in intracellular calcium initiated by EP1 receptor activation and the complex signaling from the EP3 receptor converge on the cellular machinery responsible for muscle contraction. The specific downstream kinases, phosphatases, and transcription factors that are modulated by 19-OH PGE1 binding are areas of ongoing research.

G Protein-Coupled Receptor Signaling Pathways (e.g., cAMP, Ca2+)

Receptor Regulation and Desensitization Mechanisms

Like other GPCRs, prostanoid receptors are subject to regulatory mechanisms that prevent overstimulation and fine-tune cellular responses. uniklinikum-jena.de These processes, collectively known as desensitization, involve the phosphorylation of the receptor, the binding of arrestin proteins, and subsequent receptor internalization. uniklinikum-jena.de

While the general mechanisms of GPCR desensitization are well-understood, specific details regarding the regulation and desensitization of EP1 and EP3 receptors in response to 19-OH PGE1 are not extensively detailed in the provided search results. It is known that EP4 receptors can undergo internalization and desensitization. researchgate.net Furthermore, there is evidence that the EP1 receptor can interact with and facilitate the degradation of cyclooxygenase-2 (COX-2), suggesting a role in regulating the levels of the enzyme that produces its own ligands. nih.gov This points to a complex feedback loop in prostanoid signaling. However, direct evidence for the specific enzymes and molecular interactions governing the desensitization of EP1 and EP3 receptors following activation by 19-OH PGE1 requires further investigation.

Biological Roles and Mechanistic Investigations Non Clinical Focus

Modulation of Cellular Growth and Proliferation in In Vitro Models

The influence of 19-hydroxyprostaglandin E1 (19-OH PGE1) on cellular growth and proliferation has been explored in various in vitro models, with effects appearing to be cell-type specific. While direct research on 19-OH PGE1 is somewhat limited, studies on its analog, 1-hydroxy prostaglandin (B15479496) E1 (PgE1-OH), and the parent compound, prostaglandin E1 (PGE1), provide valuable insights.

An analog of 19-OH PGE1, known as PgE1-OH, has demonstrated significant cytotoxic effects on malignant B-cells. In a study involving the B-cell leukemia cell line MEC-1, PgE1-OH induced a dose-dependent increase in apoptosis. Similarly, in the Ramos cell line, a type of B-cell lymphoma, treatment with 10 µM PgE1-OH resulted in a 19% reduction in cell viability. This effect was synergistic when combined with the monoclonal antibody rituximab, leading to a 43% decrease in cell viability. vulcanchem.com

In non-cancerous cell lines, the effects of the closely related PGE1 have been investigated. In human diabetic fibroblasts, PGE1 was found to stimulate cell proliferation. jwmr.org Conversely, studies on human umbilical vein endothelial cells (HUVECs) have shown that increased levels of cyclic AMP (cAMP), which can be induced by PGE1, have anti-proliferative effects. jwmr.org Research on normal human skin fibroblasts has also indicated anti-proliferative effects associated with elevated cAMP levels. jwmr.org

The table below summarizes the observed effects of a 19-OH PGE1 analog on the viability of specific cancer cell lines.

| Cell Line | Compound | Concentration | Effect on Cell Viability |

| Ramos (B-cell lymphoma) | PgE1-OH | 10 µM | 19% decrease |

| Ramos (B-cell lymphoma) | PgE1-OH + Rituximab | 10 µM | 43% decrease |

Table 1: In Vitro Effects of a this compound Analog on Cancer Cell Viability vulcanchem.com

Regulation of Inflammatory and Immune Responses in Cell-Based Assays

This compound has been identified as a modulator of inflammatory and immune responses in various cell-based assays. A significant finding is its role as a potent suppressor of natural killer (NK) cell activity. In in vitro studies, human seminal plasma, which contains high concentrations of 19-OH-PGE, was found to inhibit the cytotoxic activity of NK cells against K562 erythroleukemia target cells in a concentration-dependent manner. The active suppressor factor was identified within the acidic lipid fraction, with high-pressure liquid chromatography confirming that the suppressive activity was associated with 19-OH PGE1 and 19-OH PGE2. nih.gov This suggests a potential role for 19-OH PGE1 in local immunomodulation. nih.gov

Furthermore, the broader family of E-series prostaglandins (B1171923), including 19-OH PGE1, is known to have powerful effects on cytokine production by antigen-presenting cells, which can lead to immune tolerance. jci.org While direct studies on 19-OH PGE1's effect on a wide range of cytokines are not extensively detailed, research on the related PGE1 shows it can influence cytokine production in different cell types. For instance, PGE1 treatment of human dermal fibroblasts led to a marked enhancement of Interleukin-6 (IL-6) production and a slight increase in Interleukin-8 (IL-8) production. nih.gov In contrast, in normal human keratinocytes, PGE1 caused a transient decrease in Interleukin-1 alpha (IL-1α) secretion, with no effect on IL-6 or IL-8 production. nih.gov

The immunosuppressive properties of seminal prostaglandins, including 19-OH PGE1, have been demonstrated to inhibit the phytohemagglutinin (PHA)-induced proliferation of peripheral blood lymphocytes. nih.govnih.gov

The table below summarizes the observed effects of PGE1, a closely related compound, on cytokine production in different cell types in vitro.

| Cell Type | Compound | Effect on Cytokine Production |

| Human Dermal Fibroblasts | PGE1 | Markedly enhanced IL-6 production, slightly enhanced IL-8 production |

| Normal Human Keratinocytes | PGE1 | Transient decrease in IL-1α secretion, no effect on IL-6 or IL-8 |

Table 2: In Vitro Effects of Prostaglandin E1 on Cytokine Production nih.gov

Effects on Smooth Muscle Contraction in Isolated Tissue Preparations

19(R)-Hydroxyprostaglandin E1 has been shown to exhibit contractile activity on smooth muscle preparations. nih.govscispace.com It acts as an agonist for the EP1 and EP3 receptor subtypes, which are known to be involved in smooth muscle contraction. nih.gov

In studies using isolated tissue preparations, 19(R)-hydroxy PGE1 demonstrated a potent contractile effect. Specifically, it was shown to contract guinea pig ileum, a tissue that expresses EP1 receptors, with an EC50 of 320 nM. vulcanchem.com Furthermore, it exhibited an even stronger contractile activity on chick ileum, which expresses EP3 receptors, with an EC50 of 80 nM. vulcanchem.com These findings highlight the direct action of this compound on smooth muscle tissue.

The table below details the contractile activity of 19(R)-hydroxy PGE1 on different isolated smooth muscle preparations.

| Tissue Preparation | Expressed Receptor | Compound | EC50 for Contraction |

| Guinea Pig Ileum | EP1 | 19(R)-hydroxy PGE1 | 320 nM |

| Chick Ileum | EP3 | 19(R)-hydroxy PGE1 | 80 nM |

Table 3: Contractile Activity of 19(R)-Hydroxyprostaglandin E1 on Isolated Smooth Muscle vulcanchem.com

Role in Reproductive Physiology: In Vitro and Animal Model Studies

Presence and Significance in Seminal Fluid

This compound is a major and significant component of seminal fluid in primates, including humans. jci.orgnih.govnih.govnih.govmdpi.com Studies have shown that 19-hydroxyprostaglandins E1 and E2 are present in human seminal fluid in larger quantities than previously reported prostaglandins. jci.org The initial step in their formation is the 19-hydroxylation of prostaglandin H1 and H2, a reaction catalyzed by the enzyme CYP4F8, which is found in the seminal vesicles. nih.gov

The physiological significance of such high concentrations of 19-OH PGE1 in semen is multifaceted. It is believed to play a role in immunosuppression within the female genital tract, potentially preventing an immune response against sperm. jci.org This is supported by its observed inhibitory effects on immune cells. nih.gov Additionally, its presence in high concentrations suggests a potential role in modifying sperm metabolism around the time of ejaculation.

Effects on Sperm Metabolism and Motility in In Vitro Systems

In vitro studies have demonstrated that 19-hydroxyprostaglandin E has a direct and significant impact on sperm function. The addition of 19-hydroxy PGE to ejaculates has been shown to positively stimulate sperm motility and enhance their penetration capacity in cervical mucus. This stimulatory effect on sperm motility is a consistent finding across several studies. nih.gov

The mechanism behind this enhancement of sperm motility may be linked to the regulation of adenosine (B11128) triphosphate (ATP) content in spermatozoa. It is suggested that 19-hydroxy PGE is an important regulator of sperm motility, and this effect could be mediated through its influence on ATP levels within the sperm cells. Furthermore, seminal extracts containing predominantly 19-hydroxy PGE1 have been found to induce a slight but significant increase in sperm penetration rates in in-vitro fertilization procedures. aai.org

Influence on Vascular Tone and Endothelial Cell Function in Research Models

This compound and its parent compound, PGE1, have been shown to influence vascular tone and endothelial cell function in various research models. nih.gov PGE1 is known for its vasodilatory effects, which can improve blood flow. jwmr.org This action is thought to be due to a direct dilator effect on many peripheral vascular beds. medchemexpress.com

In the context of endothelial cell function, PGE1 has been shown to have protective effects. For instance, in studies using human umbilical vein endothelial cells (HUVECs), PGE1 has been observed to have anti-proliferative effects, which are mediated by an increase in intracellular cAMP. jwmr.org Furthermore, PGE1 treatment has been found to restore the levels of endothelial colony-forming cells (ECFCs) and colony-forming unit-endothelial cells (CFU-ECs) in certain pathological conditions, suggesting a role in repairing vascular damage. mdpi.com This indicates that the therapeutic benefits of compounds like PGE1 may extend beyond simple vasodilation to include the promotion of vascular repair mechanisms. mdpi.com

Advanced Research Methodologies for 19 Hydroxyprostaglandin E1 Study

Analytical Techniques for Detection and Quantification

Precise measurement of 19-OH PGE1 in biological matrices is fundamental. Researchers utilize several advanced techniques, each with distinct advantages in terms of sensitivity, specificity, and throughput.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of eicosanoids, including 19-OH PGE1. nih.govresearchgate.net This method offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple lipid mediators and their metabolites from complex biological samples like serum, sputum, and bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net A key advantage of LC-MS/MS is its ability to separate and identify isomers that cannot be distinguished by mass-to-charge ratio alone, which is achieved by leveraging differences in chromatographic retention times. shimadzu.com While specific validated methods exclusively for 19-OH PGE1 are not detailed in the provided research, comprehensive LC-MS/MS methods for a wide range of eicosanoids have been developed with limits of quantification in the low nanogram per milliliter range and short run times. nih.gov The development of such methods is crucial for assessing eicosanoid biomarkers in clinical trials. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in the identification and quantification of prostaglandins (B1171923) for decades. diva-portal.org This technique was instrumental in the initial identification of 18-hydroxy-PGE1 and 18-hydroxy-PGE2 in human seminal fluid, where their levels were found to be 1-2% of the corresponding 19-hydroxy-PGE compounds. nih.gov In a study of fertile men, GC-MS with selected ion monitoring was used to measure concentrations of various prostaglandins in semen. nih.gov This analysis required derivatization of the compounds prior to injection into the gas chromatograph. diva-portal.orgnih.gov The use of stable isotope-labeled internal standards in conjunction with GC-MS, a technique known as stable isotope dilution, allows for highly accurate quantification with detection limits in the femtomole range. nih.gov

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput and sensitive method for quantifying prostaglandins.

Radioimmunoassay (RIA): RIA has been successfully used to measure the concentration of 19-hydroxy-PGE (both E1 and E2) in the semen of fertile men. nih.govnih.gov One study reported an average concentration of 350 µg/ml for combined 19-OH-PGE1 and 19-OH-PGE2 using specific antisera and iodinated tracers after sample extraction and purification. nih.gov Another study used thin-layer chromatographic separation followed by a highly specific radioimmunoassay to measure prostaglandins in fertile and infertile men. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common competitive immunoassay format used for quantifying prostaglandins like PGE1 and PGE2. windows.netabbexa.com In these assays, the target prostaglandin (B15479496) in a sample competes with a fixed amount of enzyme-labeled prostaglandin (e.g., a PGE2-acetylcholinesterase conjugate) for a limited number of monoclonal antibody binding sites. windows.net The amount of bound enzyme is inversely proportional to the concentration of the prostaglandin in the sample, which is then measured via a colorimetric reaction. abbexa.com While specific ELISA kits for 19-OH PGE1 are not detailed, kits for the parent compound PGE1 are widely available for use in various biological fluids. abcam.cominnogene.co.kr It is important to note that immunoassays can sometimes exhibit cross-reactivity with structurally related metabolites, potentially leading to higher reported concentrations compared to mass spectrometry-based methods. caymanchem.com

Radioligand binding assays are essential for determining the pharmacological profile of compounds like 19-OH PGE1 at their corresponding receptors. nih.govnih.gov These assays use a radiolabeled ligand (e.g., [³H]PGE₁) to bind to receptors in cell membranes or tissue homogenates. By competing with the radioligand, unlabeled compounds like 19-OH PGE1 can reveal their binding affinity for specific receptor subtypes. oup.com Research has identified 19(R)-hydroxy PGE1 as an agonist for the EP₁ and EP₃ prostaglandin receptor subtypes. caymanchem.commedchemexpress.com It exhibits contractile activity on smooth muscle preparations that express these receptors, with an EC₅₀ value of 320 nM for guinea pig ileum (expressing EP₁ receptors) and 80 nM for chick ileum (expressing EP₃ receptors). caymanchem.com This methodology is crucial for understanding the functional consequences of receptor activation by 19-OH PGE1.

Immunoassays (e.g., ELISA, RIA)

Techniques for Studying Biosynthesis and Metabolism

Understanding how 19-OH PGE1 is formed and broken down is key to defining its biological role. Advanced tracer techniques are central to these investigations.

Isotopic labeling is a definitive technique for tracing the metabolic fate of molecules and elucidating biosynthetic pathways. Studies on the biosynthesis of 19-OH PGE1 have used this approach to confirm its origin. In experiments with microsomes from monkey seminal vesicles, incubation with PGE1 in the presence of NADPH led to the formation of 19-OH PGE1. nih.gov The reaction was shown to incorporate atmospheric oxygen, confirming the action of an oxygenase enzyme. nih.gov

Stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are frequently used to create labeled versions of prostaglandins or their precursors. nih.govacs.org These labeled compounds can be administered in vivo or used in in vitro systems. Their conversion to metabolites like 19-OH PGE1 can be traced and quantified with high precision using mass spectrometry. nih.gov This approach, often called metabolic tracing, not only confirms metabolic pathways but also allows for accurate quantification by using the heavy-isotope labeled analyte as an ideal internal standard, which corrects for variations during sample extraction and analysis. caymanchem.comacs.org For instance, studies have used [¹³C₃¹⁵N₁]-pantothenate in cell culture to biosynthetically generate stable isotope-labeled Coenzyme A and its thioesters for use as internal standards in LC-MS/MS assays, a principle applicable to prostaglandin metabolism studies. acs.org

Enzyme Activity Assays and Kinetic Analysis

The study of 19-OH PGE1 biosynthesis and metabolism heavily depends on robust enzyme activity assays and detailed kinetic analysis. These methods allow researchers to characterize the enzymes responsible for the production and degradation of this bioactive lipid.

Microsomal preparations from primate seminal vesicles are a primary model for assaying the activity of prostaglandin 19-hydroxylase, the enzyme that converts PGE1 to 19-OH PGE1. vulcanchem.comnih.gov A typical assay involves the homogenization of the tissue followed by supplementation with NADPH to support the activity of cytochrome P-450 enzymes. vulcanchem.com The product, 19-OH PGE1, is then quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com

Kinetic analyses of this enzyme have revealed important characteristics. In monkey seminal vesicle microsomes, the enzyme exhibits an apparent Michaelis constant (K_m) of 40 µM and a maximum velocity (V_max) of 0.30 nmol/min/mg of protein for the conversion of PGE1. vulcanchem.comnih.gov These studies have also demonstrated the enzyme's preference for NADPH over NADH as a cofactor, with the latter resulting in only 40% of the activity. nih.gov Furthermore, inhibition of the enzyme by carbon monoxide and proadifen (B1678237) (SKF 525A) provides strong evidence that it is a cytochrome P-450 isoform. nih.gov The enzyme also shows substrate preference, metabolizing PGE1 more readily than prostaglandin E2 (PGE2). nih.gov

Competitive enzyme-linked immunosorbent assays (ELISAs) are also employed to quantify enzymes involved in prostaglandin metabolism, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is responsible for the inactivation of prostaglandins. mybiosource.com These assays utilize antibodies specific to the enzyme and a labeled conjugate to determine enzyme concentration, which is inversely proportional to the colorimetric signal produced. mybiosource.com Fluorometric assay kits are also available for measuring the activity of enzymes like 15-PGDH, providing high sensitivity for detecting enzyme activity.

Table 1: Kinetic Parameters of Prostaglandin 19-Hydroxylase in Monkey Seminal Vesicles

| Parameter | Value | Substrate | Source |

| Apparent K_m | 40 µM | Prostaglandin E1 | vulcanchem.comnih.gov |

| Apparent V_max | 0.30 nmol/min/mg protein | Prostaglandin E1 | vulcanchem.comnih.gov |

| Cofactor Preference | NADPH > NADH (40% activity) | Prostaglandin E1 | nih.gov |

In Vitro Cell and Tissue Culture Models for Mechanistic Investigations

In vitro cell and tissue culture models are indispensable for investigating the molecular mechanisms underlying the biological effects of 19-OH PGE1. ontosight.aiscbt.com These models allow for controlled experiments to dissect its influence on cellular processes.

One of the primary tissues of interest for studying 19-OH PGE1 is the seminal vesicle, as it is a major site of its production. nih.govnih.gov Microsomal fractions from homogenates of seminal vesicles from both humans and monkeys are used to study the activity of prostaglandin 19-hydroxylase. nih.gov

Various cell lines are utilized to explore the effects of prostaglandins and their metabolites. For instance, the human keratinocyte cell line HaCaT is used in wound healing assays. phcog.com In these experiments, a "scratch" is made in a confluent cell layer, and the rate of cell migration to close the wound is measured in the presence or absence of the compound of interest. phcog.com The human renal proximal tubular epithelial cell line (hRPTEC) is another model used to investigate the effects of prostaglandins on cell viability and apoptosis, particularly in the context of kidney injury. tandfonline.com

Studies have also employed cancer cell lines to understand the role of prostaglandin pathways in disease. For example, the benign breast cell line MCF-10F and the malignant breast cancer cell line MCF-7 have been used to compare the expression of enzymes involved in prostaglandin metabolism, such as cyclooxygenase-2 (COX-2) and 15-PGDH. iiarjournals.org Similarly, the A549 non-small cell lung cancer (NSCLC) cell line is a common model for evaluating the role of prostaglandins in lung cancer. aacrjournals.org

Table 2: Application of In Vitro Models in 19-hydroxyprostaglandin E1 Research

| Cell/Tissue Model | Application | Key Findings/Observations | Source |

| Monkey Seminal Vesicle Microsomes | Study of prostaglandin 19-hydroxylase activity and kinetics. | Determined K_m and V_max for PGE1 conversion; identified the enzyme as a cytochrome P-450 isoform. | vulcanchem.comnih.gov |

| HaCaT (Human Keratinocyte) Cells | Investigation of wound healing effects. | Used in scratch assays to assess cell migration. | phcog.com |

| hRPTEC (Human Renal Proximal Tubular Epithelial Cells) | Evaluation of effects on cell viability and apoptosis in kidney injury models. | Assessed changes in cell viability and apoptosis rates in the presence of prostaglandins. | tandfonline.com |

| MCF-10F and MCF-7 (Breast Cell Lines) | Comparison of prostaglandin metabolism in benign vs. malignant cells. | Investigated differential expression of COX-2 and 15-PGDH. | iiarjournals.org |

| A549 (Non-Small Cell Lung Cancer) Cells | Elucidation of the role of prostaglandins in cancer. | Used to study the effects of knocking down 15-PGDH on prostaglandin levels. | aacrjournals.org |

Genetic Manipulation and Gene Silencing Techniques in Cell Systems

Genetic manipulation and gene silencing techniques are powerful tools for dissecting the specific roles of genes and proteins in the biological pathways involving 19-OH PGE1. nih.gov These methodologies allow researchers to establish causal relationships between specific gene products and the observed cellular and physiological effects.

RNA interference (RNAi) is a widely used gene silencing technique. cambridge.orgwikipedia.org It involves the introduction of double-stranded RNA (dsRNA) into cells, which is then processed into small interfering RNAs (siRNAs). cambridge.orgresearchgate.net These siRNAs guide a protein complex to target and degrade specific messenger RNA (mRNA) molecules, thereby reducing the expression of the corresponding gene. wikipedia.org This approach has been used to study the function of enzymes involved in prostaglandin synthesis, such as prostaglandin E synthase. cambridge.orgresearchgate.net For example, siRNA has been used to knock down 15-PGDH in A549 lung cancer cells to investigate the impact on prostaglandin levels. aacrjournals.org

The development of lipid nanoparticles (LNPs) has provided an effective method for delivering siRNAs into cells to control pro-inflammatory responses. researchgate.net This technology has been used to deliver anti-prostaglandin E2 siRNA to modulate macrophage polarization. researchgate.net

In addition to gene silencing, gene overexpression studies are also valuable. For instance, the growth of neuroblastoma cells that lack endogenous expression of the prostaglandin E receptor 2 (PTGER2) was inhibited by restoring the expression of this receptor through transient and stable transfection. nih.gov This demonstrated the role of PTGER2 in mediating growth inhibition and apoptosis in these cells. nih.gov

These genetic manipulation techniques, often combined with the cell and tissue culture models described above, provide a robust framework for elucidating the intricate molecular networks regulated by 19-OH PGE1.

Table 3: Genetic Manipulation Techniques in Prostaglandin Research

| Technique | Target Gene/Protein | Cell System | Key Insights | Source |

| RNA interference (siRNA) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | A549 (Non-Small Cell Lung Cancer) Cells | Knockdown of 15-PGDH led to an increase in prostaglandin levels. | aacrjournals.org |

| RNA interference (siRNA) | Prostaglandin E Synthase 2 | RAW264.7 (Murine Macrophage) Cells | Delivery of anti-PGE2-siRNA via lipid nanoparticles controlled pro-inflammatory macrophage polarization. | researchgate.net |

| Gene Transfection (Overexpression) | Prostaglandin E Receptor 2 (PTGER2) | Neuroblastoma Cells | Restoration of PTGER2 expression inhibited cell growth and induced apoptosis. | nih.gov |

Theoretical and Computational Approaches in 19 Hydroxyprostaglandin E1 Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 19-OH PGE1, these models are crucial for understanding its binding affinity and specificity to its receptors, primarily the EP1 and EP3 subtypes. medchemexpress.comszabo-scandic.com

The distinct conformational flexibility of 19-OH PGE1 allows it to engage in specific molecular docking with target proteins. scbt.com The addition of a hydroxyl group at the 19th position, compared to its precursor Prostaglandin (B15479496) E1 (PGE1), can influence its binding orientation and affinity within the receptor's binding pocket. vulcanchem.com This structural change is thought to affect its interactions with key amino acid residues, thereby modulating its agonist activity.

Research has shown that 19(R)-hydroxy PGE1 is an agonist for the EP1 and EP3 receptor subtypes and demonstrates contractile activity on smooth muscle preparations. medchemexpress.comszabo-scandic.com Specifically, it has an EC50 of 320 nM for contracting guinea pig ileum (expressing EP1 receptors) and an EC50 of 80 nM for contracting chick ileum (expressing EP3 receptors). caymanchem.com

A non-equilibrium model of ligand-receptor interaction has been proposed to explain the significant structural changes induced by prostaglandins (B1171923) like PGE1 in molecules such as high-density lipoproteins (HDL) at very low concentrations. nih.gov This model suggests that in open systems with short-lived ligand-receptor complexes and high ligand diffusion rates, the induced changes can accumulate, leading to an amplification of the initial biological signal. nih.gov

| Parameter | Value | Tissue/Receptor | Reference |

| EC50 | 320 nM | Guinea Pig Ileum (EP1 Receptors) | caymanchem.com |

| EC50 | 80 nM | Chick Ileum (EP3 Receptors) | caymanchem.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For 19-OH PGE1, QSAR studies can help to identify the key molecular descriptors (e.g., physicochemical properties, topological indices) that determine its potency and selectivity towards its receptors. nih.gov

The fundamental principle of QSAR is that the structural features of a molecule determine its activity. mdpi.com By analyzing a series of related compounds, a QSAR model can be developed to predict the activity of new, untested molecules. wikipedia.org This approach is valuable in drug discovery for identifying chemical structures with desirable biological effects. wikipedia.org

For prostaglandins, the addition of functional groups, such as the hydroxyl group in 19-OH PGE1, significantly alters their biological activity. QSAR can quantify the impact of such modifications on receptor binding and functional response. While specific QSAR studies focused solely on 19-OH PGE1 are not extensively documented in the provided results, the principles of QSAR are directly applicable to understanding its structure-activity profile.

Computational Predictions of Metabolic Transformations

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes involved. For 19-OH PGE1, these predictions are crucial for understanding its inactivation and the formation of metabolites.

The biosynthesis of 19-OH PGE1 from PGE1 is catalyzed by prostaglandin 19-hydroxylase, a cytochrome P-450 enzyme. vulcanchem.com In human seminal vesicles, this conversion is a key metabolic step. nih.gov Computational models can simulate the interaction of 19-OH PGE1 with various metabolic enzymes, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is known to inactivate other prostaglandins by oxidizing the 15-hydroxyl group. musculoskeletalkey.commdpi.com

The rapid metabolic transformation of prostaglandins is a key feature of their biological activity, ensuring that their signaling is localized and transient. scbt.comresearchgate.net Computational predictions can help to identify potential metabolites of 19-OH PGE1 and guide experimental studies to confirm their presence and biological activity.

| Enzyme | Action | Substrate | Product | Reference |

| Prostaglandin 19-hydroxylase (CYP4F8) | Hydroxylation | Prostaglandin E1 | 19-hydroxyprostaglandin E1 | vulcanchem.comnih.gov |

| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Oxidation | Prostaglandins | 15-keto-prostaglandins (inactive) | musculoskeletalkey.commdpi.com |

Systems Biology Approaches to Eicosanoid Networks

Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems. The eicosanoid network, which includes prostaglandins, leukotrienes, and other lipid mediators, is a highly interconnected system where the activity of one component can influence the entire network. researchgate.netasm.org

19-OH PGE1 is one of many eicosanoids produced from polyunsaturated fatty acids through the cyclooxygenase (COX) pathway. musculoskeletalkey.comresearchgate.net Systems biology approaches can model the flow of metabolites through this pathway and predict how changes in the expression or activity of enzymes like COX-2 or prostaglandin synthases will affect the levels of 19-OH PGE1 and other eicosanoids. musculoskeletalkey.commdpi.com

Future Research Directions and Unanswered Questions

Elucidation of Additional Biosynthetic and Metabolic Enzymes

The enzymatic pathways governing the synthesis and degradation of 19-OH-PGE1 are only partially understood. Initial research has identified prostaglandin (B15479496) 19-hydroxylase as the key enzyme in its biosynthesis from Prostaglandin E1 (PGE1). ontosight.aivulcanchem.com This enzyme, found in the microsomes of seminal vesicles, is an NADPH-dependent cytochrome P-450 monooxygenase. vulcanchem.comnih.gov More specifically, CYP4F8 has been identified as a prominent 19-hydroxylase of prostaglandin endoperoxides (PGH), suggesting it hydroxylates PGH1, which is then isomerized to 19-OH-PGE1. nih.govdiva-portal.orgebi.ac.uk

However, the full range of enzymes involved is likely more complex. The potential contribution of other cytochrome P450 isoforms in various tissues has not been thoroughly investigated. On the metabolic side, the enzymes responsible for the catabolism and inactivation of 19-OH-PGE1 are largely unidentified. A primary candidate for this role is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme that inactivates other prostaglandins (B1171923) by oxidizing the 15-hydroxyl group. aacrjournals.orgiiarjournals.orgnih.gov Future research must confirm if 19-OH-PGE1 is a substrate for 15-PGDH and identify other potential metabolic enzymes, such as reductases or other hydroxylases, that contribute to its clearance in vivo.

Table 1: Known and Postulated Enzymes in 19-OH-PGE1 Metabolism

| Role | Enzyme | Cellular Location | Key Characteristics | Status |

| Biosynthesis | Prostaglandin 19-Hydroxylase (CYP4F8) | Microsomes (Seminal Vesicles) | NADPH-dependent; Cytochrome P-450 enzyme. nih.govnih.gov | Identified |

| Metabolism | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Cytosol | NAD+-dependent; Inactivates prostaglandins. aacrjournals.orgthno.org | Postulated |

Identification of Novel Receptors or Signaling Mechanisms

19(R)-hydroxyprostaglandin E1 is known to be an agonist for the prostaglandin EP1 and EP3 receptor subtypes. medchemexpress.comcaymanchem.commedchemexpress.com This activity explains its observed contractile effects on smooth muscle preparations. medchemexpress.comcaymanchem.com The parent compound, PGE1, interacts with a broader range of receptors (EP1-EP4), each coupled to distinct intracellular signaling pathways. ontosight.ainih.gov EP1 receptor activation typically leads to an increase in intracellular calcium, while EP3 activation is often linked to the inhibition of adenylyl cyclase. ontosight.ainih.gov

A significant unanswered question is whether 19-OH-PGE1 interacts with other known prostaglandin receptors, such as EP2 or EP4, perhaps as an antagonist or a weak partial agonist. nih.gov Furthermore, the possibility of entirely novel, as-yet-unidentified receptors that specifically bind 19-OH-PGE1 cannot be ruled out. The concept of "biased agonism," where a ligand preferentially activates certain signaling pathways downstream of a single receptor, is another avenue for exploration. Future studies using competitive binding assays and functional cell-based reporters are needed to screen for novel receptor interactions and to fully map the intracellular signaling cascades activated by 19-OH-PGE1 in different cell types.

Table 2: Receptor Interaction Profile of 19(R)-hydroxyprostaglandin E1

| Receptor Subtype | Known Interaction | Primary Signaling Pathway | Research Question |

| EP1 | Agonist. caymanchem.com | Increase in intracellular Ca²⁺. nih.gov | What is the relative binding affinity compared to PGE1? |

| EP2 | Unknown | Increase in cAMP. nih.gov | Does it have any agonist or antagonist activity? |

| EP3 | Agonist. caymanchem.com | Decrease in cAMP. ontosight.ai | Are all EP3 splice variants activated equally? |

| EP4 | Unknown | Increase in cAMP. nih.gov | Does it have any agonist or antagonist activity? |

| Novel Receptors | Unknown | Unknown | Do specific receptors for 19-hydroxylated prostaglandins exist? |

Detailed Understanding of Tissue-Specific Roles in Research Models

The most well-established biological context for 19-OH-PGE1 is as a major prostaglandin component in the semen of primates, including humans. caymanchem.commedchemexpress.com Its biosynthesis is localized to the epithelial cells of the seminal vesicles and vas deferens, and its contractile properties suggest a role in reproductive function. nih.govscbt.com Beyond this, its physiological significance is largely speculative. The compound is known to play a role in modulating vascular tone and inflammatory responses, but the specific tissues and contexts are not well defined. scbt.com

Future research must employ modern research models, such as genetically modified mice (e.g., CYP4F8 knockout or overexpressor lines), to investigate the tissue-specific functions of 19-OH-PGE1. Key questions include: Does it have a role in renal physiology, similar to other hydroxylated eicosanoids? diva-portal.org What is its specific impact on immune cell function during inflammation? ontosight.ai Does it contribute to tissue repair and regeneration processes, a known role for PGE2? thno.org Answering these questions will require a systematic evaluation of its effects in models of cardiovascular, renal, and inflammatory disease.

Development of Advanced Analytical Tools for Endogenous Quantification

A major barrier to understanding the in vivo roles of 19-OH-PGE1 is the difficulty in accurately measuring its endogenous concentrations in biological samples. mdpi.com Oxylipins are often present at very low levels, are structurally similar to other lipids, and can be unstable. mdpi.comceu.es Current analytical methods generally rely on mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. mdpi.comresearchgate.net

However, there is a pressing need to develop and validate more advanced and standardized analytical tools. ceu.es This includes the chemical synthesis of stable isotope-labeled internal standards for 19-OH-PGE1 to enable precise quantification. Furthermore, advanced chromatographic techniques, including chiral chromatography, could be employed to separate the 19(R) and 19(S) stereoisomers, which may have different biological activities. mdpi.com The development of robust, high-throughput assays and their validation across different laboratories and matrices (e.g., plasma, semen, tissue homogenates) are critical steps for advancing clinical and translational research. ceu.esresearchgate.net

Exploration of Interactions with Other Lipid Signaling Systems

Lipid signaling is characterized by complex networks and extensive crosstalk between different pathways. nih.gov The biosynthesis of prostaglandins and leukotrienes from the same arachidonic acid precursor is a classic example of this interplay. researchgate.net The production of 19-OH-PGE1 necessarily consumes precursors that could have been used to generate other eicosanoids, implying a potential regulatory interaction at the substrate level.

Future research should investigate the broader interactions of the 19-OH-PGE1 pathway with other major lipid signaling systems. For instance, does an upregulation of 19-OH-PGE1 synthesis alter the profile of leukotrienes or other specialized pro-resolving mediators (SPMs) like resolvins and lipoxins? Does 19-OH-PGE1 itself, or its metabolites, interact with receptors for other lipid classes, such as cannabinoid or peroxisome proliferator-activated receptors (PPARs)? vulcanchem.com Unraveling these potential interactions is essential for placing 19-OH-PGE1 within the larger context of the lipidome and understanding its integrated effects on cellular function.

Theoretical Modeling of Eicosanoid Dynamics in Complex Biological Systems

Mathematical modeling provides a powerful tool for understanding the complex, dynamic behavior of biochemical networks. nih.gov Dynamic models of eicosanoid production have been created to simulate inflammatory responses and the effects of drugs like NSAIDs. nih.gov These models integrate variables such as enzyme kinetics, substrate concentrations, and feedback loops to predict the output of the entire system.

Q & A

Basic: What are the primary physiological roles of 19-hydroxyprostaglandin E₁ in mammalian reproductive systems?

19-Hydroxyprostaglandin E₁ (19-OH-PGE₁) is a seminal fluid component in primates, implicated in modulating sperm motility and cervical mucus penetration. Early studies identified its presence in primate semen and proposed roles in fertilization processes . Methodologically, researchers use in vitro sperm motility assays and cervical mucus penetration tests to evaluate its bioactivity. Key experiments involve comparing semen samples with and without 19-OH-PGE₁ to isolate its effects .

Basic: What analytical techniques are recommended for detecting 19-hydroxyprostaglandin E₁ in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing 19-OH-PGE₁ from structurally similar prostaglandins. Stable isotope-labeled internal standards (e.g., deuterated analogs) are critical for quantification accuracy. Gas chromatography-mass spectrometry (GC-MS) may also be used but requires derivatization, risking sample degradation .

Basic: What safety protocols are essential for handling 19-hydroxyprostaglandin E₁ in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Work should be conducted in a fume hood to prevent inhalation. The compound’s hazards include reproductive toxicity (H361), necessitating strict waste disposal via approved chemical waste facilities. Safety data sheets (SDS) from suppliers like Aladdin Scientific provide detailed handling guidelines .

Advanced: How should researchers reconcile contradictory findings on the bioactivity of 19-hydroxyprostaglandin E₁ across experimental models?

Contradictions often arise from interspecies variability (e.g., primate vs. rodent models) or differences in in vitro vs. in vivo conditions. To address this:

- Perform meta-analyses of dose-response curves across studies.

- Standardize experimental parameters (e.g., pH, temperature) in in vitro assays.

- Validate findings using multiple models (e.g., human cell lines and transgenic mice) .

Advanced: What experimental design considerations are critical for studying 19-hydroxyprostaglandin E₁’s metabolic pathways?

- In vivo studies : Use radiolabeled 19-OH-PGE₁ (e.g., ³H or ¹⁴C isotopes) to track metabolites in plasma or tissues.

- In vitro studies : Employ hepatic microsomal preparations to identify cytochrome P450-mediated transformations.

- Control for enzymatic degradation by including protease inhibitors in sample buffers .

Basic: What are the major metabolites of 19-hydroxyprostaglandin E₁, and how do they influence its activity?

Primary metabolites include 19-hydroxyprostaglandin F₁α and 6,15-diketo-13,14-dihydro-PGF₁α. These metabolites exhibit reduced vasodilatory activity compared to the parent compound. Analytical workflows combining LC-MS/MS and nuclear magnetic resonance (NMR) are used for structural elucidation .

Advanced: How can extraction protocols be optimized to minimize 19-hydroxyprostaglandin E₁ degradation during sample preparation?

- Use ice-cold organic solvents (e.g., methanol:acetonitrile 1:1) for rapid protein precipitation.

- Acidify samples to pH 3–4 to stabilize prostaglandins.

- Avoid freeze-thaw cycles; store samples at −80°C with antioxidants (e.g., butylated hydroxytoluene) .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in 19-hydroxyprostaglandin E₁ studies?

- Non-linear regression models (e.g., log[inhibitor] vs. response) for EC₅₀/IC₅₀ calculations.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Power analysis during experimental design to ensure adequate sample sizes, addressing variability in biological replicates .

Basic: What gaps exist in understanding the receptor interactions of 19-hydroxyprostaglandin E₁?

While 19-OH-PGE₁ binds EP receptors, its affinity for subtypes (EP1–EP4) remains poorly characterized. Researchers should employ competitive binding assays using radiolabeled ligands (e.g., ³H-PGE₂) and receptor knockout models to clarify subtype specificity .

Advanced: How do interspecies differences impact the translational relevance of preclinical studies on 19-hydroxyprostaglandin E₁?

Primate-specific metabolic pathways limit extrapolation to rodents. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.